molecular formula C11H16ClNO2S B13606798 3-(Cyclopentanesulfonyl)anilinehydrochloride

3-(Cyclopentanesulfonyl)anilinehydrochloride

Cat. No.: B13606798
M. Wt: 261.77 g/mol
InChI Key: CBIOJBAGJWNEPC-UHFFFAOYSA-N
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Description

3-(Cyclopentanesulfonyl)anilinehydrochloride is a chemical compound with a molecular structure that includes a cyclopentane ring attached to a sulfonyl group, which is further connected to an aniline moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentanesulfonyl)anilinehydrochloride typically involves the reaction of cyclopentanesulfonyl chloride with aniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentanesulfonyl)anilinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(Cyclopentanesulfonyl)anilinehydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopentanesulfonyl)anilinehydrochloride involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The aniline moiety can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexanesulfonyl)anilinehydrochloride
  • 3-(Cyclopropanesulfonyl)anilinehydrochloride
  • 3-(Cyclobutanesulfonyl)anilinehydrochloride

Uniqueness

3-(Cyclopentanesulfonyl)anilinehydrochloride is unique due to the presence of the cyclopentane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes

Properties

Molecular Formula

C11H16ClNO2S

Molecular Weight

261.77 g/mol

IUPAC Name

3-cyclopentylsulfonylaniline;hydrochloride

InChI

InChI=1S/C11H15NO2S.ClH/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10;/h3-4,7-8,10H,1-2,5-6,12H2;1H

InChI Key

CBIOJBAGJWNEPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)N.Cl

Origin of Product

United States

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